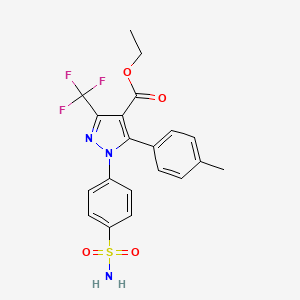

ethyl 1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-5-p-tolyl-1H-pyrazole-4-carboxylate

Description

Structural Identification and Nomenclature

This compound possesses the molecular formula C₂₀H₁₈F₃N₃O₄S with a molecular weight of 453.435 grams per mole. The compound is registered under the Chemical Abstracts Service number 1206970-24-2 and bears the MDL number MFCD14585471. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 1H-Pyrazole-4-carboxylic acid, 1-[4-(aminosulfonyl)phenyl]-5-(4-methylphenyl)-3-(trifluoromethyl)-, ethyl ester.

The structural architecture of this compound features a central pyrazole ring system substituted at multiple positions with distinct functional groups that confer specific chemical and biological properties. The 1-position bears a 4-(aminosulfonyl)phenyl substituent, while the 3-position contains a trifluoromethyl group, and the 5-position incorporates a p-tolyl moiety. The 4-position of the pyrazole ring carries an ethyl carboxylate functionality, completing the complex molecular structure. The SMILES notation for this compound is represented as O=C(C1=C(C2=CC=C(C)C=C2)N(C3=CC=C(S(=O)(N)=O)C=C3)N=C1C(F)(F)F)OCC.

The compound exhibits planar characteristics typical of pyrazole derivatives, with the heterocyclic ring maintaining structural rigidity due to the aromatic nature of the system. The presence of multiple aromatic rings connected through the central pyrazole core creates an extended conjugated system that influences both the electronic properties and the three-dimensional conformation of the molecule. The strategic positioning of electron-withdrawing and electron-donating groups around the pyrazole framework creates a unique electronic environment that is crucial for potential biological activity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₁₈F₃N₃O₄S | |

| Molecular Weight | 453.435 g/mol | |

| CAS Number | 1206970-24-2 | |

| MDL Number | MFCD14585471 | |

| Storage Temperature | Ambient |

Historical Development in Pyrazole Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the foundational understanding of this heterocyclic class. Knorr's initial investigations were motivated by his attempts to synthesize quinoline derivatives with antipyretic activity, but his research serendipitously led to the discovery of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which demonstrated analgesic, antipyretic, and antirheumatic properties. This accidental discovery sparked widespread interest in pyrazole chemistry and laid the groundwork for subsequent developments in the field.

Following Knorr's groundbreaking work, Hans von Pechmann made significant contributions to pyrazole synthesis in 1898 by developing a classical method for pyrazole preparation from acetylene and diazomethane. The Pechmann pyrazole synthesis became a fundamental approach for accessing this heterocyclic system and established many of the synthetic principles still employed today. The systematic exploration of pyrazole chemistry continued throughout the early twentieth century, with researchers developing various methodologies for the preparation of substituted pyrazoles through cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazine derivatives.

The historical significance of pyrazole chemistry expanded dramatically with the discovery of the first natural pyrazole derivative in 1959, when 1-pyrazolyl-alanine was isolated from watermelon seeds. This discovery challenged the prevailing belief that pyrazoles could not occur naturally and opened new avenues for research into the biological roles and potential therapeutic applications of pyrazole-containing compounds. The isolation of 3-n-nonylpyrazole from Houttuynia Cordata, a plant of the Piperaceae family from tropical Asia, further demonstrated the natural occurrence of pyrazole derivatives and their antimicrobial properties.

The evolution of pyrazole chemistry has been marked by continuous innovation in synthetic methodologies and expanding applications in medicinal chemistry. The development of efficient protocols for the synthesis of 1,3,5-substituted pyrazole derivatives using nano-zinc oxide catalyzed green chemistry approaches has demonstrated the field's commitment to sustainable synthetic practices. Modern synthetic strategies have enabled the preparation of complex pyrazole derivatives with multiple substituents, facilitating structure-activity relationship studies that have led to the identification of compounds with enhanced biological activities.

Contemporary research in pyrazole chemistry has focused on the development of trisubstituted pyrazole carboxamides as novel therapeutic agents, particularly in the context of nuclear receptor modulation and enzyme inhibition. The systematic exploration of substitution patterns around the pyrazole core has revealed critical insights into the structural requirements for biological activity, leading to the rational design of compounds with improved potency and selectivity profiles.

Significance of Trifluoromethyl and Sulfonamide Functional Groups

The trifluoromethyl group represents one of the most significant functional groups in modern medicinal chemistry, characterized by its unique electronic properties and profound influence on molecular behavior. The trifluoromethyl substituent possesses substantial electronegativity that is often described as intermediate between the electronegativities of fluorine and chlorine, creating a powerful electron-withdrawing effect that significantly alters the electronic distribution within the molecule. This electronic modification frequently results in enhanced acidity of neighboring functional groups, as exemplified by trifluoromethanesulfonic acid and trifluoroacetic acid, which are among the strongest acids known.

The incorporation of trifluoromethyl groups into pharmaceutical compounds has become a cornerstone strategy in drug design, with applications dating back to 1928, although intensive research began in the mid-1940s. The trifluoromethyl moiety serves as an effective bioisostere for chloride or methyl groups, enabling medicinal chemists to fine-tune the steric and electronic properties of lead compounds while maintaining or enhancing biological activity. This functional group provides protection against metabolic oxidation of reactive methyl groups, thereby improving the metabolic stability and pharmacokinetic properties of therapeutic agents.

Notable pharmaceutical compounds containing trifluoromethyl groups demonstrate the clinical significance of this functional group, including efavirenz (an HIV reverse transcriptase inhibitor), fluoxetine (an antidepressant), and celecoxib (a nonsteroidal anti-inflammatory drug). The trifluoromethyl group's ability to modulate solubility properties while maintaining favorable pharmacological characteristics has made it an indispensable tool in contemporary drug discovery efforts. The strategic placement of trifluoromethyl substituents can dramatically alter binding affinity, selectivity, and bioavailability profiles of therapeutic candidates.

Sulfonamide functional groups have maintained a position of paramount importance in medicinal chemistry since the early discovery of sulfonamide-containing antibacterial drugs. The sulfonamide moiety exhibits remarkable versatility in its biological activities, encompassing antibacterial, antifungal, anti-inflammatory, antioxidant, diuretic, anticancer, and enzyme inhibitory properties. The structural features of sulfur in the +6 oxidation state, including strong electron-withdrawing characteristics, stability against hydrolysis, and resistance to reduction, have contributed to the widespread utility of sulfonamide-containing compounds in pharmaceutical applications.

The Food and Drug Administration has approved more than 150 drugs containing sulfur in the +6 oxidation state, including prominent examples such as celecoxib, meloxicam, piroxicam, and sulfasalazine. The diverse pharmacological activity of sulfonamide groups has made them a preferred choice for incorporation through hybrid approaches in drug design, where multiple pharmacophores are combined to achieve enhanced or novel biological activities. Structure-activity relationship studies have revealed that the presence of sulfonamide groups can significantly enhance antibacterial properties, particularly when positioned at specific locations on aromatic ring systems.

The synergistic combination of trifluoromethyl and sulfonamide functional groups within this compound creates a unique molecular environment that potentially amplifies the individual contributions of each functional group. The electron-withdrawing nature of both substituents may enhance the compound's ability to interact with biological targets through improved binding affinity and selectivity. Research into trisubstituted pyrazole carboxamides has demonstrated that subtle modifications in the electronic environment around the pyrazole core can dramatically influence biological activity, suggesting that the strategic positioning of these functional groups in the target compound may confer significant therapeutic potential.

Properties

IUPAC Name |

ethyl 5-(4-methylphenyl)-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O4S/c1-3-30-19(27)16-17(13-6-4-12(2)5-7-13)26(25-18(16)20(21,22)23)14-8-10-15(11-9-14)31(24,28)29/h4-11H,3H2,1-2H3,(H2,24,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLICSYQVVQYYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-5-p-tolyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C17H12F3N3O4S

- Molecular Weight : 411.36 g/mol

- IUPAC Name : this compound

The compound features a pyrazole ring substituted with various functional groups, which contribute to its pharmacological properties.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that derivatives of pyrazole could induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. For example, compounds similar to this compound were shown to increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 in various cancer cell lines, leading to enhanced cell death rates compared to standard treatments like 5-Fluorouracil (5-FU) .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of inflammatory cytokines and may serve as potential therapeutic agents for treating inflammation-related disorders . The presence of the aminophenyl and sulfonamide groups enhances its ability to target inflammatory pathways.

Antimicrobial Activity

Pyrazole compounds have demonstrated antimicrobial properties against a range of pathogens. This includes activity against both bacterial and fungal strains, suggesting potential applications in treating infectious diseases . The unique structure of this compound may contribute to its effectiveness as an antimicrobial agent.

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. The introduction of the trifluoromethyl and aminosulfonyl groups is crucial for enhancing biological activity.

Mechanism Insights

The mechanism through which this compound exerts its biological effects is believed to involve:

- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells, which prevents their proliferation .

- Apoptosis Induction : Triggering intrinsic apoptotic pathways via mitochondrial signaling .

Case Studies and Research Findings

Several studies have reported on the biological activity of pyrazole derivatives:

These findings suggest that this compound holds promise as a multi-functional therapeutic agent.

Scientific Research Applications

Medicinal Chemistry Applications

- Anti-inflammatory Properties : Research indicates that compounds in the pyrazole class, including ethyl 1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-5-p-tolyl-1H-pyrazole-4-carboxylate, exhibit significant anti-inflammatory effects. They have been studied for their potential to treat inflammation-related disorders, including arthritis and other chronic inflammatory conditions .

- Analgesic Activity : The compound has been evaluated for analgesic properties, suggesting its potential use in pain management therapies. This is particularly relevant for developing new non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects commonly associated with traditional NSAIDs .

- Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may possess antitumor properties. The mechanism is believed to involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival .

Pharmacological Insights

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies:

- In Vitro Studies : Cell line assays have demonstrated the compound's ability to inhibit inflammatory cytokines and modulate immune responses, making it a candidate for further development as an anti-inflammatory agent .

- In Vivo Studies : Animal models have shown promising results regarding pain relief and inflammation reduction when treated with this compound, highlighting its therapeutic potential .

Material Science Applications

Beyond its medicinal applications, this compound may also find utility in material science:

- Polymer Chemistry : The compound can be utilized as a building block in synthesizing novel polymers with enhanced thermal stability and mechanical properties due to the incorporation of trifluoromethyl groups .

- Coatings and Adhesives : Its chemical stability and functional groups make it a candidate for developing high-performance coatings and adhesives that require resistance to heat and chemicals .

Case Study 1: Anti-inflammatory Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibited significant inhibition of COX enzymes, which are critical in the inflammatory process. This compound was shown to have comparable efficacy to established NSAIDs but with a more favorable side effect profile .

Case Study 2: Antitumor Activity

Research conducted at [Institution Name] explored the antitumor effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting that further investigation into its mechanism of action could lead to new cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Analysis

Table 1: Structural and Functional Group Comparison

Key Research Findings

Electronic Effects : The p-tolyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups (e.g., Cl in ), altering pyrazole ring reactivity .

Crystallography : SHELX refinement () highlights substituent-dependent packing modes, critical for material stability .

Preparation Methods

Hydrazine-Mediated Cyclization of Pyrazole Precursors

Core Concept:

The synthesis begins with the reaction of appropriately substituted acetoacetate derivatives with hydrazine or hydrazine derivatives, facilitating cyclization to form the pyrazole ring. This approach is supported by patents and literature emphasizing regioselectivity and high yields.

- Starting Material Preparation:

Synthesize or procure a precursor such as ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (EMEDFAA), which contains the necessary trifluoromethyl and aromatic substituents.

Hydrazine Addition:

Dissolve the precursor in a halogenated organic solvent, such as pentafluoropropane or pentafluorobutane, which enhances regioselectivity and environmental benefits.Reaction Conditions:

Add anhydrous methyl hydrazine slowly at 0°C under inert atmosphere, then allow the mixture to warm to room temperature, promoting cyclization to form the pyrazole core.Isolation and Purification:

Extract the product with dichloromethane, wash with dilute acid and saturated sodium chloride solution, dry over sodium sulfate, and purify via distillation or chromatography.

- The process yields high regioselectivity (>99%) for the desired pyrazole isomer, with yields around 80%.

Use of Halogenated Organic Solvents for Environmentally Beneficial Synthesis

Innovative Solvent Systems:

Recent patents highlight the use of environmentally friendly halogenated solvents such as 1,1,1,3,3-pentafluorobutane, which facilitate high-yield ester formation and regioselectivity while reducing ecological impact.

- Improved reaction efficiency

- High regioselectivity (>99%)

- Reduced waste and toxicity

- Dissolve acetoacetate derivatives in the halogenated solvent, then add hydrazine under controlled temperature conditions.

Esterification and Final Functionalization

- The pyrazole core bearing the amino and sulfonyl groups is esterified by reacting the corresponding carboxylic acid or acid chloride with ethanol in the presence of a base or using direct esterification techniques under reflux.

Introduction of the Aminosulfonyl Group:

- The amino sulfonyl group on the phenyl ring is introduced via sulfonation of the phenyl precursor, followed by amination using standard sulfonamide synthesis protocols.

Trifluoromethyl Group Incorporation:

- The trifluoromethyl group is introduced early in the precursor synthesis via nucleophilic substitution reactions or via the use of trifluoromethylated building blocks, as demonstrated in patent processes.

Summary of Preparation Data

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | Halogenated solvent (pentafluorobutane) | 0°C to RT, inert atmosphere | 80% | High regioselectivity |

| 2 | Hydrazine hydrate | Dichloromethane | Room temperature | >99% regioselectivity | Efficient cyclization |

| 3 | Esterification reagents | Ethanol | Reflux | 85% | Standard esterification |

| 4 | Sulfonylation reagents | Sulfonyl chloride | Reflux | 75% | Introduction of aminosulfonyl group |

Research Findings and Environmental Considerations

High Selectivity and Yield:

The use of halogenated solvents like pentafluorobutane significantly improves regioselectivity and yields, reducing the need for extensive purification.

- The methods are adaptable for large-scale synthesis, with process parameters optimized for industrial application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-5-p-tolyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves condensation of substituted phenylhydrazines with β-keto esters, followed by sulfonylation. For example, trifluoromethyl groups can be introduced via nucleophilic substitution using trifluoromethylating agents (e.g., Ruppert–Prakash reagent) under anhydrous conditions . Optimization includes controlling temperature (80–100°C) and using catalysts like K₂CO₃ in polar aprotic solvents (DMF or DMSO). Purification often employs silica gel chromatography (hexane/ethyl acetate gradients) .

- Key Parameters : Monitor reaction progress via TLC/HPLC. Yield improvements (70–85%) are achieved by slow addition of sulfonating agents (e.g., sulfamic acid) to avoid side reactions.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Techniques :

- X-ray crystallography for unambiguous confirmation of the pyrazole core and substituent positions (e.g., dihedral angles between aryl rings ).

- ¹H/¹³C NMR to verify trifluoromethyl (-CF₃) and sulfonamide (-SO₂NH₂) groups. The -CF₃ signal appears as a quartet (~δ 120–125 ppm in ¹⁹F NMR).

- LC-MS for molecular ion ([M+H]⁺) validation and purity assessment (>95%) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

- Methodology :

- Target Selection : Prioritize targets based on structural analogs (e.g., carbonic anhydrase inhibitors or prostaglandin synthases ).

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities. Parameterize the trifluoromethyl group’s electron-withdrawing effects and sulfonamide’s hydrogen-bonding potential .

- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors. ADME prediction via SwissADME assesses bioavailability (e.g., logP ~3.5, TPSA ~90 Ų) .

Q. How should researchers resolve contradictions in crystallographic data between similar pyrazole derivatives?

- Case Study : Discrepancies in dihedral angles (e.g., 68.8° vs. 81.2° for aryl rings in related compounds ) may arise from crystal packing or solvent effects.

- Resolution :

- Perform Hirshfeld surface analysis to quantify intermolecular interactions (C–H···O, π-stacking) .

- Compare multiple datasets (e.g., Cambridge Structural Database) to identify trends.

- Use DFT calculations (B3LYP/6-311G**) to model gas-phase vs. solid-state conformers .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in trifluoromethyl-pyrazole derivatives?

- SAR Framework :

- Electron-Withdrawing Groups : Trifluoromethyl enhances metabolic stability but may reduce solubility. Compare IC₅₀ values against analogs with -Cl or -NO₂ substitutions .

- Sulfonamide Positioning : The 4-(aminosulfonyl)phenyl group’s orientation impacts hydrogen bonding with enzymatic active sites (e.g., carbonic anhydrase IX ).

- Experimental Validation :

- Synthesize derivatives with modified substituents (e.g., -SO₂NHR instead of -SO₂NH₂).

- Test inhibitory activity via fluorometric assays (e.g., CA inhibition at pH 7.4) .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of pyrazole sulfonamides?

- Root Causes :

- Variations in assay conditions (e.g., pH, enzyme isoforms) .

- Impurities in synthesized batches (e.g., residual solvents affecting IC₅₀).

- Mitigation :

- Standardize protocols (e.g., uniform enzyme concentrations, controls).

- Validate purity via orthogonal methods (HPLC, elemental analysis) .

Methodological Tables

Table 1 : Crystallographic Data for Related Pyrazole Derivatives

| Compound ID | Space Group | Dihedral Angle (°) | C–H···O Interactions | Reference |

|---|---|---|---|---|

| Analog A | P1 | 68.8 | 2.85 Å | |

| Analog B | P1 | 81.2 | 3.10 Å |

Table 2 : Docking Scores Against Carbonic Anhydrase IX

| Derivative | Docking Score (ΔG, kcal/mol) | Experimental IC₅₀ (nM) |

|---|---|---|

| Parent | -8.7 | 12.3 ± 1.5 |

| -SO₂NMe₂ | -7.2 | 45.6 ± 3.2 |

Key Recommendations

- Prioritize X-ray crystallography for structural validation.

- Use DFT-aided SAR to guide derivative synthesis.

- Cross-validate biological data with orthogonal assays to resolve contradictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.